N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide
Description
N-(4-{[1-(4-Bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide is a benzamide derivative featuring a tetrazole ring substituted with a 4-bromophenyl group and a methoxy-linked phenyl moiety. Tetrazoles are nitrogen-rich heterocycles known for their bioisosteric properties, often mimicking carboxylic acids in drug design . This compound’s structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where tetrazoles act as pharmacophores.
Properties
Molecular Formula |
C21H16BrN5O2 |
|---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
N-[4-[[1-(4-bromophenyl)tetrazol-5-yl]methoxy]phenyl]benzamide |
InChI |
InChI=1S/C21H16BrN5O2/c22-16-6-10-18(11-7-16)27-20(24-25-26-27)14-29-19-12-8-17(9-13-19)23-21(28)15-4-2-1-3-5-15/h1-13H,14H2,(H,23,28) |
InChI Key |
ZKURRTIFOMHGMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC3=NN=NN3C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-bromobenzyl chloride with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Attachment of the Methoxy Group: The tetrazole intermediate is then reacted with 4-hydroxybenzaldehyde to introduce the methoxy group.
Formation of the Benzamide Moiety: Finally, the resulting compound is reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes structural features of N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide and related compounds:
Physical and Chemical Properties
- Lipophilicity: The bromine in the target compound increases logP compared to non-halogenated analogs. The dual tetrazole compound has lower logP (predicted pKa 3.78) due to higher polarity.
- Stability : Tetrazoles are generally stable under physiological conditions, but the bromophenyl group may introduce susceptibility to oxidative metabolism.
Spectral Data
- IR Spectroscopy : The target compound’s tetrazole C–N stretches (~1240–1255 cm⁻¹) align with triazole-thiones in . The benzamide carbonyl (C=O) at ~1660 cm⁻¹ distinguishes it from triazole derivatives lacking this group.
- NMR : Aromatic protons in the 4-bromophenyl group would resonate downfield (δ 7.5–8.0 ppm), similar to halogenated analogs in .
Biological Activity
N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide is a complex organic compound notable for its diverse biological activities, primarily attributed to its unique structural features, including a tetrazole ring and a bromophenyl substituent. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Structural Overview
The molecular formula of this compound is C21H15BrN4O2, with a molecular weight of 435.3 g/mol. The presence of the tetrazole ring is particularly significant as it often confers bioactivity similar to carboxylic acids, allowing for interactions with various biological targets such as enzymes and receptors .
Antimicrobial Activity
Research indicates that compounds containing tetrazole rings exhibit antimicrobial properties. The mechanism is believed to involve the inhibition of bacterial enzymes or the disruption of cell membrane integrity. For instance, tetrazoles have been shown to mimic natural substrates in enzymatic reactions, potentially leading to competitive inhibition .
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties. Studies suggest that tetrazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Interaction with G Protein-Coupled Receptors (GPCRs)
The compound's ability to interact with GPCRs could be a key aspect of its biological activity. GPCRs are critical in various physiological processes, and their modulation can lead to significant therapeutic effects. The bromophenyl group may enhance lipophilicity, improving the compound's ability to cross cellular membranes and interact with these receptors .
The proposed mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The tetrazole moiety can mimic carboxylic acids, allowing it to bind to enzyme active sites, thereby inhibiting their function.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific GPCRs, influencing downstream signaling pathways.
- Membrane Interaction : The bromine substituent enhances the compound's interaction with lipid membranes, potentially altering membrane fluidity and function .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds featuring similar structural motifs. For instance:
- A study on tetrazole derivatives demonstrated significant antimicrobial activity against various bacterial strains, highlighting their potential as novel antibiotics .
- Another research focused on the anti-inflammatory effects of benzamide derivatives indicated that modifications in the aromatic rings could enhance their efficacy in reducing inflammation .
Data Summary
| Property | Details |
|---|---|
| Molecular Formula | C21H15BrN4O2 |
| Molecular Weight | 435.3 g/mol |
| Biological Activities | Antimicrobial, Anti-inflammatory |
| Mechanism of Action | Enzyme inhibition, GPCR modulation |
| Potential Applications | Drug development, Biochemical assays |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
